(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one
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Overview
Description
The compound (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one is a synthetic organic molecule that features a benzodioxole ring and a pyrimidinyl group connected through a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Pyrimidinyl Group: The pyrimidinyl group is often synthesized via the condensation of appropriate amines with formamide or other suitable reagents.
Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrimidinyl intermediates through a propenone linker. This is typically achieved using a base-catalyzed aldol condensation reaction between the benzodioxole aldehyde and the pyrimidinyl ketone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linker to a saturated alkane.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of anti-cancer research, where it inhibits enzymes involved in DNA replication and cell division.
Pathways Involved: The compound affects pathways such as the PI3K-AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one: can be compared with similar compounds such as:
(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyridin-2-yloxy)phenyl]prop-2-en-1-one: This compound has a pyridine ring instead of a pyrimidine ring, which affects its electronic properties and biological activity.
(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-4-yloxy)phenyl]prop-2-en-1-one: This compound has the pyrimidine ring attached at a different position, leading to variations in its reactivity and interaction with biological targets.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in medicinal chemistry, materials science, and biological research.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17(15-5-9-18-19(12-15)25-13-24-18)8-4-14-2-6-16(7-3-14)26-20-21-10-1-11-22-20/h1-12H,13H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWCXQFKWNCTJU-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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